

What are the basic properties of Diethoxy(methyl)vinylsilane?

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Diethoxy(methyl)vinylsilane**

Cat. No.: **B1346783**

[Get Quote](#)

An In-depth Technical Guide to **Diethoxy(methyl)vinylsilane** for Scientific Applications

Introduction: The Bifunctional Workhorse of Material Science

Diethoxy(methyl)vinylsilane is a versatile organosilicon compound that holds a significant position in the fields of materials science, polymer chemistry, and organic synthesis.^{[1][2]} Its utility stems from a unique bifunctional structure, featuring two hydrolyzable ethoxy groups and a reactive vinyl group attached to a central silicon atom. This dual-reactivity allows it to act as a molecular bridge, forming stable covalent bonds with both inorganic and organic materials.^[3] This guide provides a comprehensive overview of its fundamental properties, reactivity, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

The structure of **Diethoxy(methyl)vinylsilane** is key to its function. The silicon atom is bonded to a methyl group, a vinyl group, and two ethoxy groups. This arrangement provides a combination of hydrolytic sensitivity and susceptibility to polymerization.

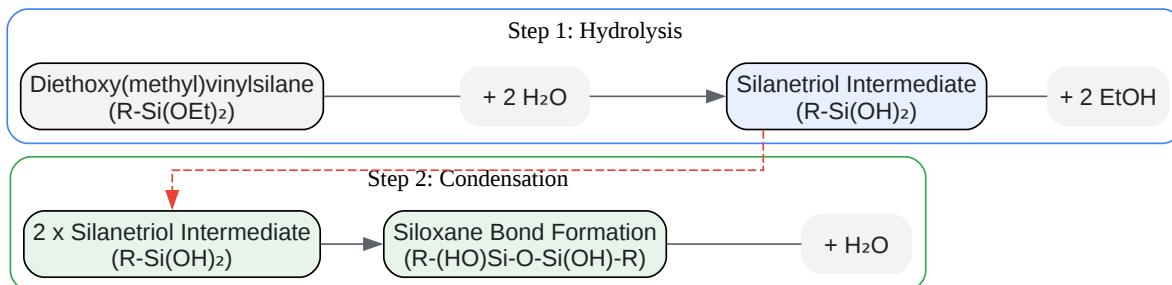
Table 1: Compound Identifiers

Identifier	Value
IUPAC Name	Ethenyl(diethoxy)methylsilane
CAS Number	5507-44-8 [1] [4] [5] [6]
Molecular Formula	C ₇ H ₁₆ O ₂ Si [4] [6]
Synonyms	(Diethoxymethylsilyl)ethylene, Methylvinyldiethoxysilane, Vinyldiethoxymethylsilane [4] [7] [8]
InChI	1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3
InChIKey	MBGQQKKTDDNCSG-UHFFFAOYSA-N
SMILES	CCO--INVALID-LINK--(OCC)C=C

Physicochemical Properties

Diethoxy(methyl)vinylsilane is a colorless liquid under standard conditions.[\[9\]](#) Its physical and chemical properties are critical for its handling, storage, and application. It is a flammable liquid with a low flash point, necessitating careful handling away from ignition sources.[\[8\]](#)

Table 2: Key Physicochemical Data


Property	Value	Source(s)
Molecular Weight	160.29 g/mol	[4] [6] [8]
Form	Liquid	
Boiling Point	133-134 °C	[1] [3]
Density	0.858 g/mL at 25 °C	[1] [3]
Refractive Index (n _{20/D})	1.401	[1]
Flash Point	17 °C (62.6 °F) - closed cup	[2]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[3]
Storage Temperature	2-8°C, sealed in dry conditions	[5]

Reactivity and Mechanistic Pathways

The utility of **Diethoxy(methyl)vinylsilane** is defined by the distinct reactivity of its two functional ends: the ethoxy groups and the vinyl group.

Hydrolysis and Condensation

The ethoxy groups are susceptible to hydrolysis in the presence of water, a reaction often catalyzed by acids or bases. This process yields highly reactive silanol (Si-OH) intermediates and ethanol as a byproduct. These silanols can then undergo self-condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures. This mechanism is fundamental to its role in forming inorganic networks and bonding to hydroxylated surfaces like glass and silica.

[Click to download full resolution via product page](#)

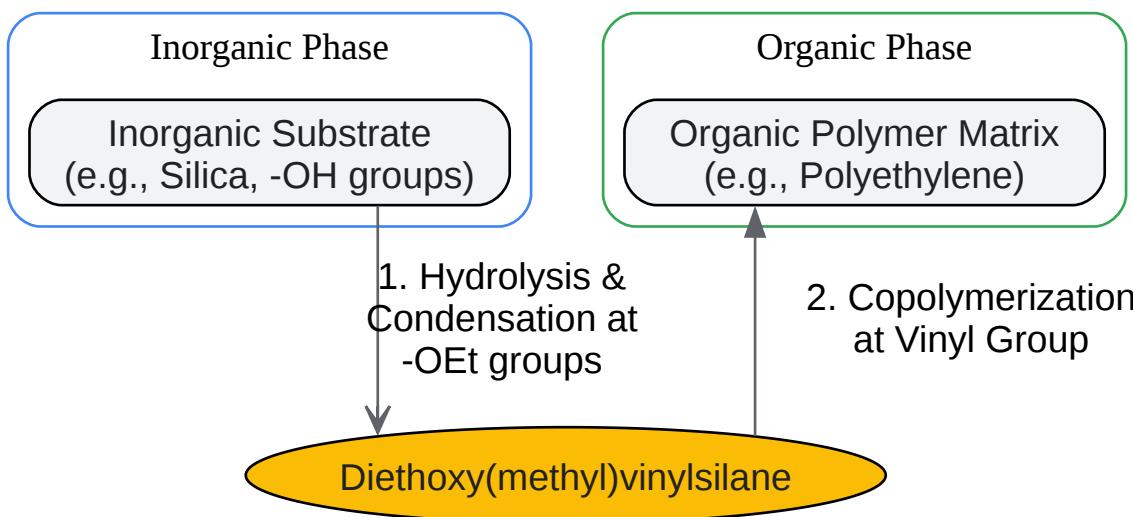
Caption: Hydrolysis of ethoxy groups to silanols and subsequent condensation.

Vinyl Group Reactivity

The vinyl group ($-\text{CH}=\text{CH}_2$) is a versatile functional handle that can participate in a variety of organic reactions. It readily undergoes free-radical polymerization or can be incorporated into polymer chains via copolymerization with other monomers like styrenes and acrylates.^[7] Furthermore, it is an active participant in hydrosilylation reactions, allowing for the grafting of the silane onto silicones or other polymers containing Si-H bonds.

[Click to download full resolution via product page](#)

Caption: Polymerization schematic via the vinyl group functionality.


Core Applications and Field-Proven Insights

Coupling Agent and Surface Modifier

The primary application of **Diethoxy(methyl)vinylsilane** is as a coupling agent to enhance adhesion between inorganic substrates (e.g., glass fibers, silica, metals) and organic polymers.

[\[3\]\[7\]](#)

- Mechanism of Action: The ethoxy groups hydrolyze and form covalent bonds with hydroxyl groups on the inorganic surface. The vinyl group then copolymerizes with the surrounding organic resin matrix. This creates a durable, covalent bridge across the interface, dramatically improving the mechanical strength, durability, and moisture resistance of the resulting composite material.[\[3\]\[7\]](#)
- Field Insight: Proper surface preparation of the inorganic substrate is critical. The surface must be clean and possess a sufficient population of hydroxyl groups to ensure efficient bonding. A pre-treatment step, such as an acid wash or plasma treatment, is often employed in industrial applications to activate the surface prior to silane application.

[Click to download full resolution via product page](#)

Caption: Dual reactivity of **Diethoxy(methyl)vinylsilane** as a molecular bridge.

Polymer Synthesis and Cross-Linking

Diethoxy(methyl)vinylsilane is also used directly in the synthesis of advanced polymers.[\[1\]\[2\]](#)

- Resin Encapsulation: It is a precursor for preparing benzocyclobutene (BCB) functionalized siloxanes, which are used as encapsulating resins in the microelectronics industry due to their high thermal stability and low dielectric properties.[\[1\]\[2\]](#)

- Sensor Development: The silane can be used to create polysiloxane-modified tetraphenylethene (PTPESi), a material with potential applications in sensors for the vapor-phase detection of explosives.[1][2]
- Cross-Linking Agent: In silicone rubbers and other resins, it serves as a cross-linking agent, improving the material's strength and flexibility.[7]

Experimental Protocol: Surface Modification of Silica Gel

This protocol describes a standard laboratory procedure for covalently bonding **Diethoxy(methyl)vinylsilane** to the surface of silica gel, a common experimental model for inorganic substrates.

Objective: To functionalize silica gel with vinyl groups to enhance its compatibility with non-polar organic phases.

Methodology:

- Substrate Activation (Causality: To ensure a high density of surface hydroxyl groups for reaction):
 - Place 10 g of silica gel in a round-bottom flask.
 - Add 100 mL of 1 M Hydrochloric Acid (HCl).
 - Stir the slurry for 2 hours at 60°C.
 - Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH 7).
 - Dry the activated silica gel in an oven at 120°C for at least 4 hours to remove physisorbed water.
- Silanization Reaction (Causality: To covalently attach the silane to the activated surface):

- Transfer the dried silica gel to a new, dry round-bottom flask equipped with a condenser and a nitrogen inlet.
- Add 100 mL of anhydrous toluene to the flask.
- Add 2 mL of **Diethoxy(methyl)vinylsilane** to the slurry.
- Heat the mixture to reflux (approx. 110°C) and maintain for 6 hours under a nitrogen atmosphere to prevent premature hydrolysis from ambient moisture.
- Washing and Curing (Causality: To remove unreacted silane and promote surface cross-linking):
 - Cool the mixture to room temperature.
 - Filter the functionalized silica gel.
 - Wash the silica sequentially with 50 mL of toluene, 50 mL of ethanol, and 50 mL of diethyl ether to remove any non-covalently bound silane.
 - Dry the washed silica in a vacuum oven at 80°C for 4 hours. This final heating step helps to drive the condensation of any remaining surface silanol groups, creating a more stable, cross-linked surface layer.

Validation: The success of the modification can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The modified silica should show new characteristic peaks for C-H stretching of the methyl and vinyl groups ($\sim 2900\text{-}3000\text{ cm}^{-1}$) and the C=C stretching of the vinyl group ($\sim 1600\text{ cm}^{-1}$).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **Diethoxy(methyl)vinylsilane**.

Table 3: Expected Spectroscopic Signatures

Technique	Feature	Expected Chemical Shift / Wavenumber
¹ H NMR	-Si-CH ₃ (singlet)	~0.1-0.2 ppm
	-O-CH ₂ -CH ₃ (triplet)	~1.2 ppm
	-O-CH ₂ -CH ₃ (quartet)	~3.8 ppm
	-CH=CH ₂ (multiplet)	~5.7-6.2 ppm
¹³ C NMR	-Si-CH ₃	~ -5 ppm
	-O-CH ₂ -CH ₃	~18 ppm
	-O-CH ₂ -CH ₃	~59 ppm
	-CH=CH ₂	~130-140 ppm
FTIR	C-H Stretch (Aliphatic)	2975, 2928, 2885 cm ⁻¹
	C=C Stretch (Vinyl)	1601 cm ⁻¹
	Si-O-C Stretch	1080, 1105 cm ⁻¹

Note: Actual shifts may vary depending on the solvent and spectrometer used.

Safety and Handling

Diethoxy(methyl)vinylsilane is a hazardous chemical that requires strict safety protocols.

- Primary Hazards: It is a highly flammable liquid and vapor.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8] Inhalation may also lead to allergy or asthma-like symptoms.[8]
- Personal Protective Equipment (PPE): Use of chemical safety goggles or a face shield, protective gloves, and a respirator with a suitable filter (e.g., type ABEK) is mandatory.[10]
- Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof equipment and take precautionary measures against static discharge.[10]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethoxy(methyl)vinylsilane | 5507-44-8 [chemicalbook.com]
- 2. Diethoxy(methyl)vinylsilane 97 5507-44-8 [sigmaaldrich.com]
- 3. VINYLMETHYLDIETHOXYSILANE | [gelest.com]
- 4. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]
- 5. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. innospk.com [innospk.com]
- 8. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [What are the basic properties of Diethoxy(methyl)vinylsilane?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346783#what-are-the-basic-properties-of-diethoxy-methyl-vinylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com